molecular formula C9H10Cl2N2O B7793732 3-amino-N-(3,4-dichlorophenyl)propanamide

3-amino-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B7793732
M. Wt: 233.09 g/mol
InChI Key: APTIJPMGMBFJSM-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H10Cl2N2O. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propionamide moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-dichlorophenyl)propanamide typically involves the reaction of 3,4-dichloroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,4-dichlorophenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, substituted amides, and various amine derivatives.

Scientific Research Applications

3-amino-N-(3,4-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2,4-dichlorophenyl)-propionamide
  • 3-Amino-N-(3,4-dimethoxyphenyl)-propionamide
  • 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide

Uniqueness

3-amino-N-(3,4-dichlorophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 3 and 4 positions enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTIJPMGMBFJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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